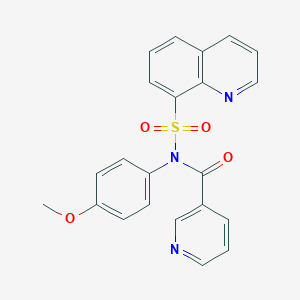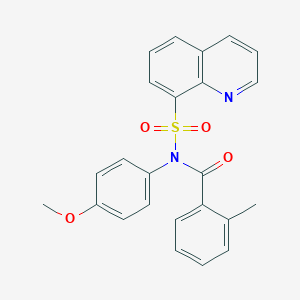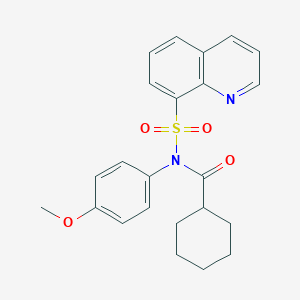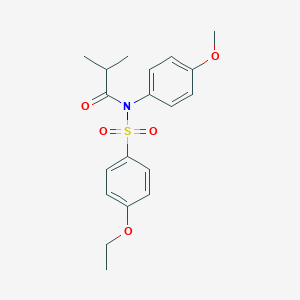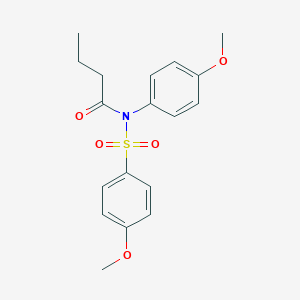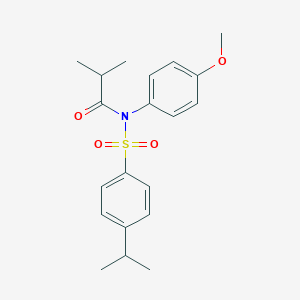![molecular formula C17H18N4S B284129 4-Cyclohexylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B284129.png)
4-Cyclohexylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment .
Métodos De Preparación
The synthesis of 4-Cyclohexylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine typically involves the reaction of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with cyclohexylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Análisis De Reacciones Químicas
Cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding thiol.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Medicine: Due to its potential enzyme inhibitory activity, it is being explored for its therapeutic applications, particularly in cancer treatment.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 4-Cyclohexylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can lead to the disruption of cellular processes. The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and affecting the pathways they regulate .
Comparación Con Compuestos Similares
Cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:
N-Cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar core structure but differs in the functional groups attached, leading to different biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but have various substituents that can significantly alter their properties and applications.
Cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H18N4S |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
4-cyclohexylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H18N4S/c1-3-7-13(8-4-1)21-16-15(11-20-21)17(19-12-18-16)22-14-9-5-2-6-10-14/h1,3-4,7-8,11-12,14H,2,5-6,9-10H2 |
Clave InChI |
YRXBEJKDFORDAB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)SC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
SMILES canónico |
C1CCC(CC1)SC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


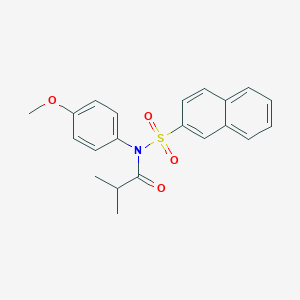
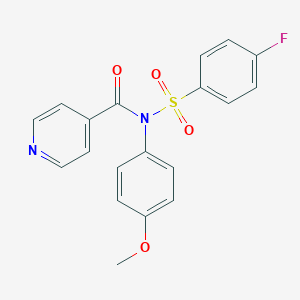
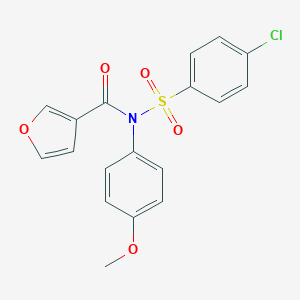

![N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide](/img/structure/B284057.png)
